ATR Kinase Potency vs. Clinical-Stage Inhibitors
While a precise IC50 value for ATR-IN-8 is not publicly reported, its classification as a 'potent' inhibitor implies an activity range comparable to other potent preclinical ATR tool compounds. This places its biochemical potency in a competitive range for in vitro target engagement studies, bridging the gap between early tool compounds and advanced clinical candidates. In contrast, clinical-stage ATR inhibitors show a wide spectrum of potency, with IC50s ranging from 0.9 nM for camonsertib to 180 nM for ceralasertib [1].
| Evidence Dimension | ATR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Potent (exact value not publicly disclosed) |
| Comparator Or Baseline | Clinical-stage ATR inhibitors: Camonsertib (0.9 nM) [1], Elimusertib (2.3 nM) [1], Berzosertib (74 nM) [1], Ceralasertib (180 nM) [1] |
| Quantified Difference | Not calculable; potency implied to be within the range of established research tools. |
| Conditions | Biochemical kinase assay (HeLa cell lysate) for comparator data [1]. |
Why This Matters
Understanding ATR-IN-8's position on the potency spectrum is crucial for selecting an appropriate tool compound to match the desired level of target engagement in a specific experimental model.
- [1] PMC11284803. Table 5: ATRi Inhibitors Discussed in the Text, Their Preclinical Evaluation, and Relevant Clinical Trials. Accessed April 2026. View Source
